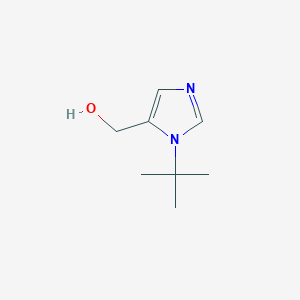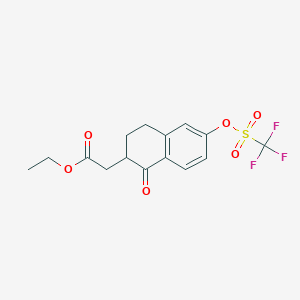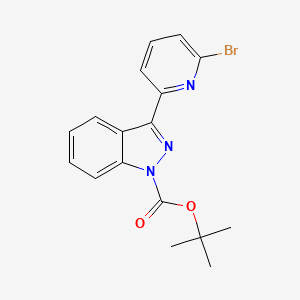
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The tert-butyl group attached to the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Grignard reaction between acetone and methylmagnesium chloride.
Hydroxylation: The final step involves the hydroxylation of the imidazole ring to form the methanol group.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield imidazole derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Imidazole-5-carboxylic acid.
Reduction: Various imidazole derivatives.
Substitution: Imidazole derivatives with different substituents.
Aplicaciones Científicas De Investigación
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-5-methanol: Lacks the tert-butyl group, making it less lipophilic and stable.
2-Methyl-1H-imidazole-5-methanol: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is unique due to its enhanced stability and lipophilicity, which make it a valuable intermediate in various chemical reactions and applications. The presence of the tert-butyl group also increases its resistance to metabolic degradation .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(3-tert-butylimidazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)10-6-9-4-7(10)5-11/h4,6,11H,5H2,1-3H3 |
Clave InChI |
CCUPDXMAVBVZOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=NC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)









![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
